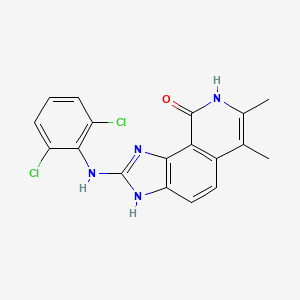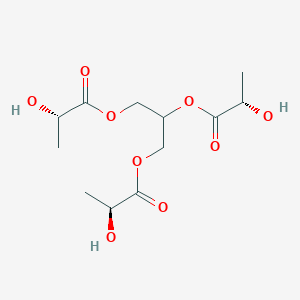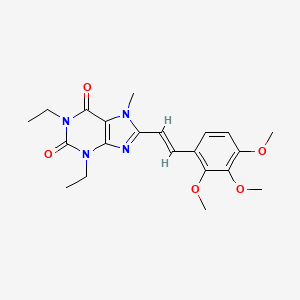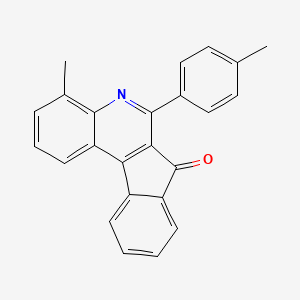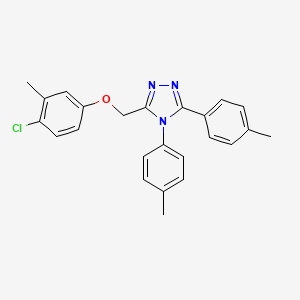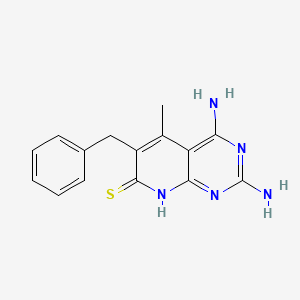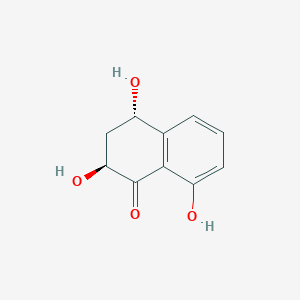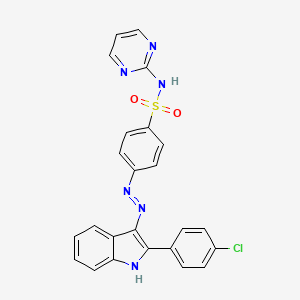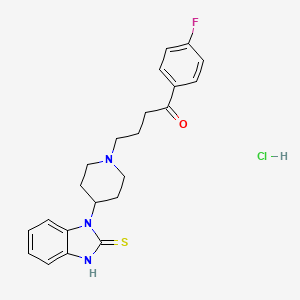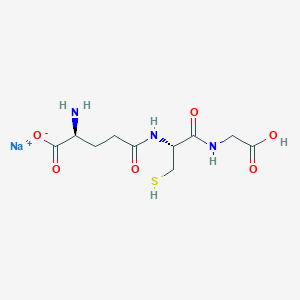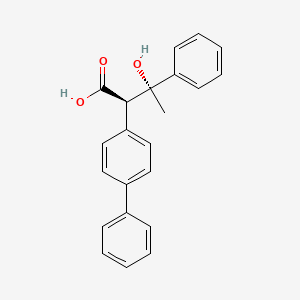
(R*,R*)-(+-)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1'-biphenyl)-4-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R*,R*)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-acetic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydroxy-phenylethyl group attached to a biphenyl-acetic acid backbone. Its unique stereochemistry and functional groups make it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R*,R*)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Backbone: The biphenyl structure is synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Hydroxy-Phenylethyl Group: The hydroxy-phenylethyl group is introduced via a Friedel-Crafts alkylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Formation of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(R*,R*)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(R*,R*)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (R*,R*)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-acetic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their function. The biphenyl structure can interact with hydrophobic regions of proteins, affecting their activity. The acetic acid moiety can participate in acid-base reactions, altering the pH of the local environment.
Comparison with Similar Compounds
Similar Compounds
- (R,R)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-propionic acid**
- (R,R)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-butyric acid**
Uniqueness
(R*,R*)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-acetic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with biological systems in ways that similar compounds cannot, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
85045-65-4 |
|---|---|
Molecular Formula |
C22H20O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(2R,3R)-3-hydroxy-3-phenyl-2-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C22H20O3/c1-22(25,19-10-6-3-7-11-19)20(21(23)24)18-14-12-17(13-15-18)16-8-4-2-5-9-16/h2-15,20,25H,1H3,(H,23,24)/t20-,22-/m0/s1 |
InChI Key |
DPYOMKYUWLNESO-UNMCSNQZSA-N |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)([C@@H](C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


